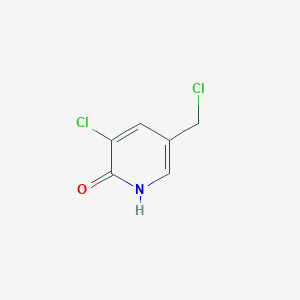
3-Chloro-5-(chloromethyl)pyridin-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(chloromethyl)pyridin-2-OL is an organic compound belonging to the class of chlorinated pyridines. This compound is characterized by the presence of a chlorine atom at the third position, a chloromethyl group at the fifth position, and a hydroxyl group at the second position of the pyridine ring. It is widely used in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)pyridin-2-OL typically involves the chlorination of 2-hydroxy-3-chloropyridine. The reaction is carried out under alkaline conditions, where 2-hydroxy-3-chloropyridine reacts with chloromethyl ketone to generate the desired product . The reaction conditions, such as temperature and pH, need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Chloro-5-(chloromethyl)pyridin-2-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions may produce pyridine ketones or aldehydes.
科学研究应用
3-Chloro-5-(chloromethyl)pyridin-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals
作用机制
The mechanism of action of 3-Chloro-5-(chloromethyl)pyridin-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a trifluoromethyl group instead of a chloromethyl group.
3-Chloro-2-(chloromethyl)pyridine: Another chlorinated pyridine with the chloromethyl group at a different position.
Uniqueness
3-Chloro-5-(chloromethyl)pyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C6H5Cl2NO |
|---|---|
分子量 |
178.01 g/mol |
IUPAC 名称 |
3-chloro-5-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO/c7-2-4-1-5(8)6(10)9-3-4/h1,3H,2H2,(H,9,10) |
InChI 键 |
BGIKXXKOLPMLOE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC=C1CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B14866736.png)
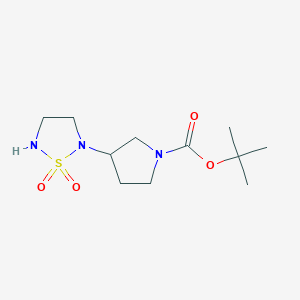
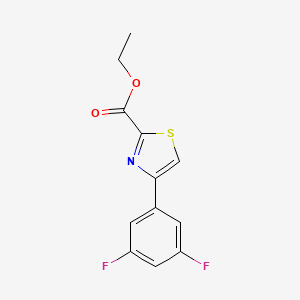
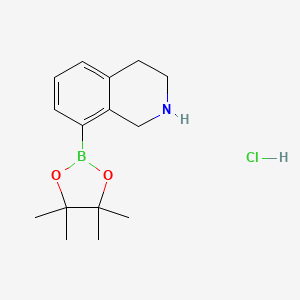
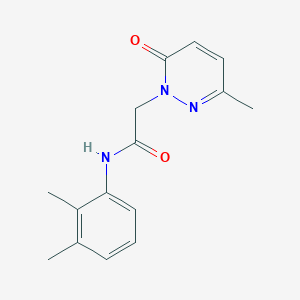
![(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one](/img/structure/B14866785.png)
![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
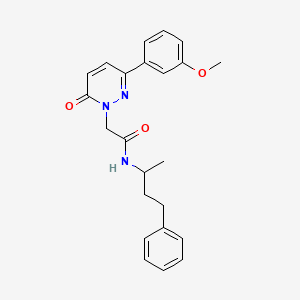
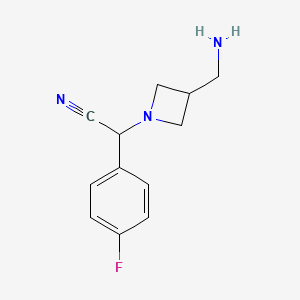
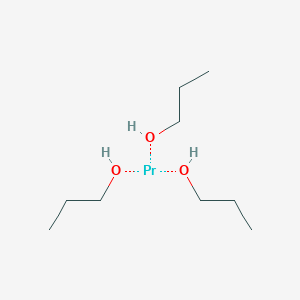
![2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)
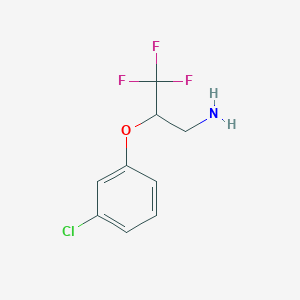
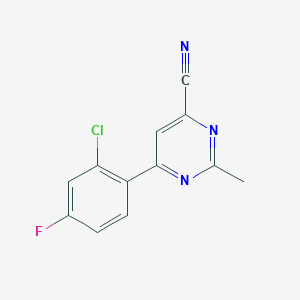
![[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B14866820.png)
